![molecular formula C21H22ClN3O5 B2582408 benzyl (2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)amino)-2-oxoethyl)carbamate CAS No. 2034348-39-3](/img/structure/B2582408.png)
benzyl (2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)amino)-2-oxoethyl)carbamate
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Description
Benzyl (2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)amino)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C21H22ClN3O5 and its molecular weight is 431.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
The synthesis of complex organic compounds often involves multi-step reactions that yield intermediates with potential for further chemical transformations. For instance, a study on the synthesis of benzo[e]-1,3,4-triazepine derivatives from 2-aminobenzophenones via cyclization with paraformaldehyde and phosgene treatments illustrates the intricacies involved in constructing complex molecules, potentially offering insights into the synthetic pathways that might be applicable to the compound (Ishiwaka et al., 1970).
Biological Activities
Compounds with structural features similar to benzyl carbamate derivatives often exhibit significant biological activities. For example, N-substituted-3-chloro-2-azetidinones derived from 2-aminobenzothiazole-6-carboxylic acid showed promising antibacterial activity against various microorganisms, highlighting the potential of structurally complex molecules for antimicrobial applications (Chavan & Pai, 2007).
Agricultural Applications
In the realm of agriculture, solid lipid nanoparticles and polymeric nanocapsules encapsulating fungicides demonstrate the utility of complex organic molecules in enhancing the delivery and efficacy of agricultural chemicals. This approach not only improves the bioavailability of active compounds but also minimizes environmental toxicity (Campos et al., 2015).
Pharmacological Potential
The pharmacological landscape is replete with examples of complex molecules serving as the backbone for the development of therapeutic agents. Benzazepine derivatives, for instance, have been explored for their potential as dopamine, norepinephrine, and serotonin uptake inhibitors, underscoring the therapeutic possibilities of compounds with intricate structures (Mondeshka et al., 1990).
Chemical Properties and Applications
The chemical properties of complex organic molecules are of significant interest for developing novel materials and chemical intermediates. For example, the synthesis and characterization of novel Hsp90 inhibitors illustrate the potential of benzyl carbamate derivatives in medicinal chemistry and drug discovery (Xiao-long, 2011).
properties
IUPAC Name |
benzyl N-[2-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5/c22-17-6-7-18-16(10-17)12-25(20(27)14-29-18)9-8-23-19(26)11-24-21(28)30-13-15-4-2-1-3-5-15/h1-7,10H,8-9,11-14H2,(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSDYAXNUNQYGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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